molecular formula C15H18N2O3S2 B3019239 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1903651-24-0

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B3019239
CAS No.: 1903651-24-0
M. Wt: 338.44
InChI Key: NTQHWJFNPGLJLC-UHFFFAOYSA-N
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Description

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a pyrrolidine ring, and a 3-methylthiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine-2,4-dione derivatives, pyrrolidine-containing compounds, and thiophene derivatives. Examples include:

  • Thiazolidinediones (e.g., pioglitazone)
  • Pyrrolidine derivatives (e.g., proline)
  • Thiophene derivatives (e.g., thiophene-2-carboxylic acid)

Uniqueness

What sets 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10-5-7-21-12(10)2-3-13(18)16-6-4-11(8-16)17-14(19)9-22-15(17)20/h5,7,11H,2-4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQHWJFNPGLJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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